4-Acetylthiomorpholine-3-carbothioamide

Description

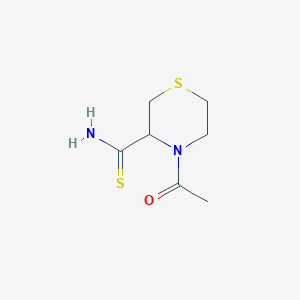

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetylthiomorpholine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS2/c1-5(10)9-2-3-12-4-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPGHMKUYKQJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCSCC1C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Acetylthiomorpholine 3 Carbothioamide

Reactivity Profiles of the Thiomorpholine (B91149) Heterocyclic Core

The thiomorpholine ring is a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom. jchemrev.comwikipedia.org This structure imparts specific reactivity characteristics. The nitrogen atom, being part of a secondary amide due to N-acetylation, has its nucleophilicity significantly reduced compared to a free amine. However, the ring's sulfur atom (a thioether) remains a key reactive site.

The primary reactions involving the thiomorpholine core itself are centered on the sulfur atom. It is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. These transformations can significantly alter the electronic properties and steric bulk of the molecule.

Table 1: Potential Reactions at the Thiomorpholine Sulfur Atom

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Oxidation to Sulfoxide | Hydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄) | 4-Acetylthiomorpholine-1-oxide-3-carbothioamide | Mild oxidation conditions are required to prevent over-oxidation to the sulfone. |

| Oxidation to Sulfone | Potassium permanganate (B83412) (KMnO₄), Peroxy acids (e.g., m-CPBA) | 4-Acetylthiomorpholine-1,1-dioxide-3-carbothioamide | Stronger oxidizing agents lead to the dioxide derivative. nih.gov |

The saturated carbon backbone of the thiomorpholine ring is generally unreactive towards common electrophiles and nucleophiles but can participate in radical reactions under specific conditions, such as photoinduced C-H functionalization. acs.org

Transformations Involving the Carbothioamide Functional Group

The carbothioamide (-CSNH₂) group is a versatile functional group that serves as a primary hub for transformations of the parent molecule. springerprofessional.deresearchgate.net Its reactivity stems from the unique properties of the thiocarbonyl (C=S) bond. caltech.edu

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Moiety

The thiocarbonyl group exhibits dual reactivity. The sulfur atom is soft and nucleophilic, making it a prime target for electrophiles, particularly soft electrophiles like alkyl halides. This S-alkylation reaction is a common transformation for thioamides, leading to the formation of thioimidates. researchgate.net

Conversely, the carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. This reactivity is central to the synthesis of various five-membered heterocyclic rings where the carbothioamide acts as a key building block. nih.govacs.org

Table 2: Reactivity of the Carbothioamide Group

| Reaction Type | Reactive Site | Reagent(s) | Intermediate/Product Class |

|---|---|---|---|

| S-Alkylation | Sulfur (Nucleophilic) | Alkyl halides (e.g., CH₃I) | Thioimidate salts |

| Nucleophilic Addition | Carbon (Electrophilic) | Hydrazine (B178648) derivatives, α-haloketones | Precursors for heterocycle synthesis (e.g., thiadiazoles, thiazoles) |

Participation in Cycloaddition Reactions as a Synthon

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step. numberanalytics.com The carbothioamide group, particularly its C=S double bond, can participate as a component in these reactions, making it a valuable synthon for creating more complex molecular architectures. arkat-usa.org

Thiocarbonyl compounds are known to be excellent dienophiles in hetero-Diels-Alder [4+2] cycloaddition reactions. caltech.edu They can also participate in [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings. numberanalytics.com This reactivity allows for the fusion of new ring systems onto the thiomorpholine scaffold.

Reactions at the N-Acetyl Moiety, including Substitution and Condensation Pathways

The N-acetyl group (-N-C(O)CH₃) is an amide functionality that influences the reactivity of the ring nitrogen and also presents its own reaction possibilities. nih.gov

The most common reaction is hydrolysis to remove the acetyl group, which can be achieved under either acidic or basic conditions. This deprotection unmasks the secondary amine at the N-4 position, which can then undergo a variety of subsequent reactions such as alkylation, acylation, or sulfonylation to introduce diverse substituents. jchemrev.comresearchgate.net

Furthermore, the N-acetyl group can be involved in transamidation reactions, where the acetyl group is transferred to another amine, often requiring a catalyst. researchgate.netfrontiersin.org While less common, the methyl protons of the acetyl group are weakly acidic and can potentially be deprotonated with a strong base to form an enolate, which could then participate in condensation reactions.

Table 3: Transformations of the N-Acetyl Group

| Reaction Type | Condition/Reagent | Product | Notes |

|---|---|---|---|

| Hydrolysis (Deacetylation) | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Thiomorpholine-3-carbothioamide | Reveals the secondary amine for further functionalization. |

| Transamidation | Primary or secondary amine, Lewis acid catalyst (e.g., Cu(OAc)₂) frontiersin.org | Thiomorpholine-3-carbothioamide and a new N-acetylated amine | Allows for the transfer of the acetyl group. |

Mechanistic Investigations of 4-Acetylthiomorpholine-3-carbothioamide Transformations (e.g., SRN1 Mechanism)

While specific mechanistic studies on this compound are not widely reported, its structure allows for speculation on potential reaction pathways, such as the Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism. dalalinstitute.com

The SRN1 mechanism is a multi-step chain process involving radical and radical-anion intermediates. chim.itdalalinstitute.com It typically occurs with substrates that have a good leaving group on an aromatic or alkyl system. For a derivative of this compound to undergo an SRN1 reaction, a suitable leaving group (like a halogen) would need to be present on the heterocyclic ring.

The general steps of a hypothetical SRN1 reaction would be:

Initiation: An electron is transferred to the substrate to form a radical anion.

Propagation: The radical anion fragments, losing the leaving group to form a radical. This radical then reacts with a nucleophile to form a new radical anion. This new radical anion transfers its electron to another molecule of the substrate, propagating the chain and forming the final product.

Termination: Chain termination occurs when radicals are quenched.

This mechanism provides a pathway for nucleophilic substitution under conditions that might not favor traditional SN1 or SN2 pathways. numberanalytics.comacs.org

Synthesis of Advanced Derivatives and Analogues for Structural Diversification

The diverse reactivity of the thiomorpholine core, the carbothioamide group, and the N-acetyl moiety allows for extensive structural diversification to synthesize advanced derivatives and analogues. jchemrev.comacs.orgresearchgate.net Synthetic strategies can target each functional group selectively.

Key strategies for diversification include:

N-4 Position Modification: Deacetylation of the N-acetyl group followed by re-functionalization with various alkyl, acyl, or sulfonyl chlorides allows for the introduction of a wide array of substituents. jchemrev.com This is a common strategy for creating libraries of thiomorpholine derivatives. nih.gov

C-3 Carbothioamide Transformation: Using the carbothioamide group as a synthon, new heterocyclic rings (e.g., thiazoles, thiadiazoles, pyrazoles) can be constructed. For instance, reaction with α-halocarbonyl compounds can lead to thiazole (B1198619) derivatives, while reaction with hydrazine derivatives can yield pyrazole-based structures. nih.govnih.gov

S-1 Position Oxidation: Controlled oxidation of the ring sulfur to the sulfoxide or sulfone level introduces polarity and potential for hydrogen bonding, which can significantly alter the molecule's properties. nih.gov

These transformations enable the systematic modification of the molecule's structure, which is a fundamental practice in medicinal chemistry and materials science for optimizing properties and exploring structure-activity relationships.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation.

There is no publicly available ¹H or ¹³C NMR data for 4-Acetylthiomorpholine-3-carbothioamide. Such data would be essential for confirming the connectivity of atoms within the molecule and for providing insight into its conformational dynamics in solution. Advanced two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be required for unambiguous assignment of all proton and carbon signals, but these have not been reported.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination.

While the molecular formula of this compound is presumed to be C₇H₁₂N₂OS₂, there is no published high-resolution mass spectrometry (HRMS) data to experimentally confirm this. HRMS analysis would provide a highly accurate mass measurement, which is a critical step in the identification and characterization of a chemical compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation.

Detailed experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy for this compound are not available in scientific literature. These techniques are crucial for identifying the presence of key functional groups, such as the acetyl and carbothioamide moieties, through their characteristic vibrational frequencies.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment.

Given that this compound possesses a chiral center at the C3 position, chiroptical techniques such as circular dichroism (CD) would be necessary to study its stereochemical properties. There is no published data on the chiroptical properties of this compound, which would be vital for determining its enantiomeric purity and assigning its absolute configuration.

Computational and Theoretical Studies on 4 Acetylthiomorpholine 3 Carbothioamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, thermodynamic stability, and chemical reactivity of molecules. Such studies on related carbothioamide derivatives often investigate parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule, as well as molecular electrostatic potential maps to predict sites for electrophilic and nucleophilic attack.

However, a specific search of scientific databases and computational chemistry literature did not yield any studies that have performed DFT calculations on 4-Acetylthiomorpholine-3-carbothioamide. Consequently, detailed data on its electronic properties, such as orbital energies, electron density distribution, and reactivity descriptors (e.g., chemical hardness, softness, and electronegativity), are not available.

Conformational Analysis and Exploration of Energy Landscapes.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. Computational methods are used to explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. For a molecule like this compound, with its flexible thiomorpholine (B91149) ring and rotatable bonds in the side chains, a complex energy landscape would be expected.

Despite the importance of such analyses, there are no published studies dedicated to the conformational analysis of this compound. Therefore, information regarding its low-energy conformers, the relative populations of different conformations, and the energetic pathways for conformational changes remains undetermined.

Computational Elucidation of Reaction Mechanisms.

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a molecule with multiple functional groups like this compound, computational studies could predict its reactivity in various chemical transformations.

A review of the literature indicates that no studies have been published that computationally elucidate reaction mechanisms involving this compound. As such, the specific pathways for its synthesis, degradation, or metabolic transformation have not been computationally modeled.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions.

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their dynamics and interactions with their environment, such as solvent molecules or biological macromolecules. MD simulations could reveal how this compound behaves in a biological system, including its solvation properties and potential binding modes to a target protein.

There is currently no available research that has utilized molecular dynamics simulations to investigate the dynamic properties and intermolecular interactions of this compound.

In Silico Screening and Ligand Design for Predictive Target Interactions.

In silico screening techniques, such as molecular docking, are widely used in drug discovery to predict the binding affinity and orientation of a small molecule within the active site of a biological target. Ligand-based design approaches can also be used to predict the biological activity of a compound based on its structural similarity to known active molecules. While studies on other N-acyl-morpholine-4-carbothioamides have shown their potential as inhibitors of certain biological targets, these findings are not directly transferable. dntb.gov.ua

A specific search for in silico screening or ligand design studies featuring this compound did not return any results. Therefore, its potential biological targets and the molecular basis for any such interactions have not been computationally explored.

Applications in Organic Synthesis and Methodology Development

4-Acetylthiomorpholine-3-carbothioamide as a Versatile Synthetic Intermediate

No specific research detailing the applications of this compound as a versatile synthetic intermediate was found in the public domain. General principles of organic synthesis suggest that the acetyl group could act as a protecting group for the nitrogen atom of the thiomorpholine (B91149) ring, while the carbothioamide group offers a reactive handle for various transformations. However, without specific examples from the literature, any discussion would be purely speculative.

Role in the Construction of Complex Heterocyclic Systems

There is no available literature that specifically describes the use of this compound in the construction of more complex heterocyclic systems. While the thiomorpholine scaffold is a component of some biologically active molecules, the specific contribution and synthetic routes involving this particular carbothioamide derivative are not documented.

Development of Novel Reaction Methodologies Utilizing the Carbothioamide Group

The carbothioamide functional group is known to participate in a variety of chemical reactions, including alkylation, acylation, and cyclization reactions to form thiazoles, thiadiazoles, and other sulfur-containing heterocycles. However, no studies have been found that specifically focus on developing novel reaction methodologies based on the carbothioamide group within the this compound framework.

Stereoselective Synthesis Enabled by Thiomorpholine Derivatives

The inherent chirality of substituted thiomorpholine rings can be exploited in stereoselective synthesis. The stereocenters can direct the approach of reagents, leading to the formation of specific stereoisomers. While this is a known principle for thiomorpholine derivatives in general, there is no specific research available that demonstrates the use of this compound in stereoselective transformations.

Exploration in Medicinal Chemistry Research: Mechanistic and Target Oriented Studies

Investigation of Enzyme Inhibition Mechanisms

While specific enzymatic inhibition studies on 4-acetylthiomorpholine-3-carbothioamide are not extensively documented, the broader class of thiomorpholine (B91149) and carbothioamide derivatives has been investigated as inhibitors of various enzymes. These studies provide a foundation for understanding the potential enzyme-inhibitory mechanisms of the target compound.

Thiomorpholine-containing compounds have been identified as inhibitors of several key enzymes. For instance, certain derivatives have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target in the management of type 2 diabetes. jchemrev.com The inhibitory activity of these compounds is often attributed to their ability to interact with the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions.

Furthermore, the carbothioamide moiety is a well-known pharmacophore that can participate in various binding interactions with enzyme targets. Carbothioamide derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase II and 15-lipoxygenase, demonstrating the versatility of this functional group in enzyme inhibition. nih.gov

A plausible mechanism of action for thiomorpholine derivatives as enzyme inhibitors involves the sulfur atom of the thiomorpholine ring acting as a hydrogen bond acceptor, while the carbothioamide group can engage in multiple hydrogen bonding interactions through its nitrogen and sulfur atoms. The N-acetyl group in this compound could also play a role in orienting the molecule within the enzyme's active site and contributing to binding affinity.

| Enzyme Target | Thiomorpholine/Carbothioamide Derivative Class | Observed Activity | Potential Mechanism of Inhibition |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Thiomorpholine-bearing compounds | Inhibition of enzyme activity | Interaction with the active site, forming hydrogen bonds and hydrophobic interactions. |

| Squalene Synthase | Biphenyl-substituted thiomorpholines | Reduction of cholesterol formation | Inhibition of the enzyme involved in cholesterol biosynthesis. jchemrev.com |

| Urease | Schiff bases of thiomorpholine | Good inhibition activity | Binding to the active site, potentially chelating the nickel ions. jchemrev.com |

| Acetylcholinesterase | Beta-lactam derivatives of thiomorpholine | Moderate inhibition | Interaction with the catalytic or peripheral anionic site of the enzyme. jchemrev.com |

| Carbonic Anhydrase II | Hydrazine-1-carbothioamides | Potent inhibition | Coordination to the zinc ion in the active site and hydrogen bonding with key residues. nih.gov |

| 15-Lipoxygenase | Hydrazine-1-carbothioamides | Significant inhibitory potential | Interaction with the non-heme iron active site. nih.gov |

Receptor Binding and Modulation Studies

The ability of a compound to bind to and modulate the activity of specific receptors is a cornerstone of drug action. While direct receptor binding data for this compound is limited, studies on structurally related molecules offer insights into its potential receptor interactions.

For example, conformationally restricted analogues of benzazepines have been synthesized and their affinities for dopamine (B1211576) D1 and D2 receptors evaluated. nih.gov These studies highlight the importance of stereochemistry and conformational rigidity in achieving high receptor affinity and selectivity. Although the thiomorpholine ring is structurally distinct from the benzazepine core, these findings underscore the principle that the three-dimensional arrangement of a molecule is critical for its interaction with a receptor binding pocket.

The thiomorpholine scaffold, being a six-membered heterocycle, can adopt a chair conformation, similar to piperidine (B6355638) and other cyclic amines found in many receptor ligands. The substituents on the thiomorpholine ring, including the N-acetyl and 3-carbothioamide groups, would project into specific vectors in space, influencing the molecule's ability to fit within a receptor's binding site. The nitrogen and sulfur heteroatoms, along with the polar carbothioamide group, provide potential hydrogen bond donors and acceptors that can engage in specific interactions with amino acid residues in a receptor.

Future research could involve screening this compound and its analogues against a panel of receptors to identify potential binding partners. Techniques such as radioligand binding assays and surface plasmon resonance could be employed to determine binding affinities and kinetics.

Characterization of Biological Pathway Modulation

The diverse biological activities reported for thiomorpholine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that these compounds can modulate various biological pathways. researchgate.net While the specific pathways affected by this compound have yet to be elucidated, we can infer potential mechanisms based on the activities of related compounds.

For instance, the anticancer activity of certain thiomorpholine derivatives implies interference with pathways crucial for cancer cell proliferation, survival, and metastasis. jchemrev.com This could involve the inhibition of signaling pathways driven by protein kinases, such as the mTOR pathway, which has been a target for morpholine-substituted tetrahydroquinoline derivatives. mdpi.com

The anti-inflammatory properties observed in some thiomorpholine-containing molecules suggest modulation of inflammatory pathways, such as the NF-κB signaling cascade. The carbothioamide moiety has also been incorporated into compounds designed to have anti-inflammatory effects.

The antioxidant activity of some thiomorpholine derivatives points to their ability to interfere with redox-sensitive signaling pathways or to directly scavenge reactive oxygen species. nih.gov This could have implications for diseases where oxidative stress plays a pathogenic role.

To characterize the biological pathway modulation of this compound, a systems biology approach could be employed. This would involve treating cells with the compound and then analyzing changes in the transcriptome, proteome, and metabolome to identify affected pathways.

Design and Synthesis of Probe Molecules for Specific Biological Targets

Chemical probes are essential tools for elucidating the biological function of proteins and for validating new drug targets. mskcc.org The this compound scaffold can serve as a starting point for the design and synthesis of such probes.

To create a chemical probe, a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photoaffinity label, is typically attached to the core scaffold. mskcc.org The point of attachment should be carefully chosen to minimize disruption of the compound's binding to its biological target. In the case of this compound, derivatization could potentially be explored at various positions, depending on the structure-activity relationship (SAR) of the scaffold.

For example, a biotinylated probe could be synthesized to facilitate the identification of protein targets through affinity purification followed by mass spectrometry. fortunejournals.com The synthesis would involve linking a biotin moiety to the thiomorpholine scaffold, possibly via a flexible linker to allow for efficient binding of the biotin to avidin (B1170675) or streptavidin.

Fluorescently labeled probes could be used to visualize the subcellular localization of the compound's target or to develop high-throughput screening assays based on fluorescence polarization or FRET. The design of such probes would require the selection of a suitable fluorophore and a synthetic route to conjugate it to the thiomorpholine-carbothioamide core.

Computational Drug Discovery and Target Identification

Computational methods are increasingly being used to accelerate the drug discovery process, from hit identification to lead optimization. nih.gov For a compound like this compound, where the biological targets are not yet fully known, computational approaches can be particularly valuable for target identification.

Virtual screening is a powerful technique that involves docking a library of compounds into the three-dimensional structures of known protein targets. nih.gov By predicting the binding affinity of this compound to a wide range of proteins, it is possible to generate hypotheses about its potential biological targets. These predictions can then be validated experimentally.

Molecular docking studies can also provide insights into the binding mode of this compound with its putative targets. jchemrev.com These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. This information is crucial for the rational design of more potent and selective analogues.

In addition to structure-based methods, ligand-based approaches can also be employed for target identification. nih.gov These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known biological activities, it may be possible to infer its potential targets.

| Computational Method | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Virtual Screening (Structure-Based) | Identification of potential protein targets from a library of 3D protein structures. | Can predict potential biological targets by docking the compound into various protein binding sites. |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target protein and estimating the binding affinity. | Can elucidate the binding mode and key interactions with potential targets, guiding lead optimization. jchemrev.com |

| Virtual Screening (Ligand-Based) | Identifying novel active compounds by comparing them to known active ligands. | Can suggest potential targets by identifying structural similarities to compounds with known biological activities. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relating the chemical structure of a series of compounds to their biological activity. | Can be used to build predictive models for the activity of new thiomorpholine-carbothioamide analogues. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-protein complex over time. | Can assess the stability of the predicted binding mode and provide insights into the thermodynamics of binding. mdpi.com |

Thiomorpholine-Carbothioamide Scaffolds as Nitric Oxide Donors via Transnitrosation Studies

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological processes. The development of compounds that can deliver NO in a controlled manner is of great therapeutic interest. S-nitrosothiols (RSNOs) are a class of NO donors that can release NO through various mechanisms, including transnitrosation, which is the transfer of a nitroso group from one thiol to another. nih.gov

The carbothioamide group, with its sulfur atom, presents a potential site for nitrosation to form an S-nitrosothiol. Studies on N-nitrosothiazolidine thiocarboxamides have shown that these compounds can undergo transnitrosation to glutathione, forming S-nitrosoglutathione (GSNO), a biologically important RSNO. nih.gov The proposed mechanism involves the formation of a bridged intermediate between the nitrogen of the nitroso group and the two sulfur atoms (one in the ring and one in the thiocarboxamide). nih.gov

This suggests that a this compound scaffold, upon nitrosation at the thiomorpholine nitrogen, could potentially act as a nitric oxide donor through a similar intramolecular transnitrosation mechanism. The nitroso group could be transferred from the nitrogen to the sulfur of the carbothioamide group, forming a transient S-nitrosothiol intermediate. This intermediate could then release NO or transfer the nitroso group to other biological thiols.

Kinetic studies on the nitrosation of thiomorpholine have indicated that the reaction mechanism is dependent on experimental conditions such as pH and nitrite (B80452) concentration. rsc.org At low nitrite and high acidity, the mechanism involves the S-nitroso intermediate, which can then undergo intramolecular migration of the nitroso group to the nitrogen atom. rsc.org This highlights the complex interplay between S- and N-nitrosation in the thiomorpholine scaffold.

Further research is needed to investigate the potential of this compound and related compounds as NO donors. This would involve synthesizing the N-nitroso derivative and studying its stability and ability to release NO and undergo transnitrosation reactions under physiological conditions.

Potential in Materials Science Research

Integration into Functional Polymers and Supramolecular Assemblies

The thiomorpholine (B91149) and carbothioamide functionalities present in 4-Acetylthiomorpholine-3-carbothioamide offer multiple points for polymerization and intermolecular interactions, making it a candidate for the development of functional polymers and supramolecular assemblies. The nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, respectively, facilitating the formation of ordered, self-assembling structures.

The acetyl group could influence the solubility and processing characteristics of any resulting polymers. Furthermore, the thioamide group could be exploited for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications, such as sensing or catalysis.

Precursor for Advanced Organic Materials

Carbothioamide derivatives are known precursors for the synthesis of various heterocyclic compounds, which are often key components of advanced organic materials. Through cyclization or condensation reactions involving the carbothioamide moiety, this compound could potentially be converted into novel organic semiconductors, photoactive materials, or thermally stable polymers. The thiomorpholine ring would likely impart specific conformational and electronic properties to these resulting materials.

The thermal decomposition of sulfur-containing organic precursors can also be a route to synthesizing metal sulfide nanoparticles or thin films. Future research could explore the pyrolysis of this compound, alone or in the presence of metal salts, to generate novel inorganic or hybrid materials.

Ligands in Coordination Chemistry for Metal-Organic Frameworks (MOFs) or other Metal Complexes

The nitrogen and sulfur atoms within this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry. The formation of metal complexes could lead to the development of new catalysts, magnetic materials, or luminescent compounds.

Specifically, the bifunctional nature of the molecule, with potential binding sites at the thioamide sulfur and the thiomorpholine nitrogen or acetyl oxygen, could enable the formation of multidimensional coordination polymers, including Metal-Organic Frameworks (MOFs). The structure and properties of such MOFs would be dictated by the coordination preferences of the chosen metal ion and the geometry of the ligand. These materials could exhibit porosity, making them candidates for gas storage, separation, or heterogeneous catalysis.

Catalytic Applications

4-Acetylthiomorpholine-3-carbothioamide as a Component in Organocatalytic Systems

Currently, there is no published research available that describes the application or investigation of this compound as a component in organocatalytic systems. While the broader class of thioamides has been explored in organocatalysis, specific studies on this particular compound are not present in the existing scientific literature. Therefore, no detailed research findings or data tables on its performance, scope, or mechanism in organocatalysis can be provided.

Ligand Design for Transition Metal Catalysis

There is no available scientific literature or research data on the design, synthesis, or application of this compound as a ligand for transition metal catalysis. Consequently, information regarding its coordination chemistry, the catalytic activity of its potential metal complexes, or its effectiveness in any specific transition metal-catalyzed reactions is not available. As such, no data tables or detailed research findings can be presented for this application.

Agrochemical Research Perspectives

Exploration of Molecular Interactions with Agricultural Targets

The potential efficacy of 4-Acetylthiomorpholine-3-carbothioamide in an agricultural context can be inferred by studying the molecular interactions of analogous compounds with key agricultural targets. These targets often include enzymes essential for the survival of pathogens and pests. Research into morpholine (B109124) and thiomorpholine (B91149) derivatives has highlighted their interaction with several such enzymes.

One significant area of investigation is the fungicidal activity of morpholine derivatives, which are known to inhibit enzymes involved in the ergosterol (B1671047) biosynthesis pathway, a critical component of fungal cell membranes. nih.govmdpi.com Specifically, they can act on sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. nih.gov This dual-target action makes it more difficult for fungi to develop resistance. nih.gov Molecular docking studies on other morpholine derivatives, such as 2-morpholinoquinolines, have been conducted to understand their antifungal potential against Aspergillus fumigatus. These studies have explored the interactions between the compounds and the active site of glucosamine-6-phosphate synthase, another vital fungal enzyme. researchgate.netresearchgate.net

Another relevant agricultural target is the urease enzyme. Urease is crucial for certain bacteria that cause plant diseases, and its inhibition can be an effective crop protection strategy. nih.govnih.gov Recent studies on morpholine-thiophene hybrid thiosemicarbazones have demonstrated their potent urease inhibitory activity, with some compounds showing significantly greater potency than the standard inhibitor, thiourea (B124793). nih.govnih.gov Computational docking studies of these hybrids have revealed strong affinities for the urease active site. nih.gov

Furthermore, acetylcholinesterase (AChE) is a well-established target for insecticides. nih.govpensoft.netfrontiersin.orgnih.gov While research on thiomorpholine derivatives as AChE inhibitors is less common in the agrochemical field, the general principle of designing heterocyclic compounds to interact with the active site of this enzyme is a cornerstone of insecticide development. nih.govpensoft.net The exploration of thiomorpholine-based compounds as AChE inhibitors could therefore be a promising avenue for discovering new insecticidal agents. mdpi.com

| Derivative Class | Agricultural Target | Organism | Key Findings |

| Morpholine Derivatives | Sterol Δ14-reductase, Sterol Δ7-Δ8-isomerase | Fungi | Inhibition of ergosterol biosynthesis pathway. nih.govmdpi.com |

| 2-Morpholinoquinolines | Glucosamine-6-phosphate synthase | Aspergillus fumigatus | Potential interactions with the enzyme's active site. researchgate.netresearchgate.net |

| Morpholine-thiophene hybrids | Urease | Bacteria | Significant inhibitory activity, with some analogs being more potent than thiourea. nih.govnih.gov |

| Morpholine-bearing Quinoline Derivatives | Acetylcholinesterase (AChE) | Insects | Potential for development as insecticides through enzyme inhibition. mdpi.com |

Design of Analogs for Crop Protection Research

The design and synthesis of analogs based on a lead scaffold are fundamental to developing effective crop protection agents. For the thiomorpholine class of compounds, structure-activity relationship (SAR) studies are crucial for optimizing their biological activity, selectivity, and physicochemical properties.

In the realm of fungicides, analogs of existing morpholine-based fungicides like fenpropimorph (B1672530) and amorolfine (B1665469) have been synthesized to improve their efficacy. nih.gov For instance, the incorporation of silicon into the morpholine structure has led to sila-analogues with potent and broad-spectrum antifungal activity against various human and plant pathogens. nih.gov SAR studies on these compounds help in understanding the structural requirements for enhanced fungicidal potential.

The design of thiomorpholine analogs as urease inhibitors has also been a subject of research. Studies on morpholine-thiophene hybrid thiosemicarbazones have provided valuable SAR insights. For example, the nature and position of substituents on the thiophene (B33073) ring have been shown to significantly influence the urease inhibitory activity. nih.gov Compounds with electron-withdrawing groups like chloro, bromo, and nitro on the thiophene ring have demonstrated particularly strong inhibition. nih.gov

The following table presents a conceptual SAR summary for morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors, based on published findings.

| Compound/Analog | Substitution on Thiophene Ring | IC50 (µM) for Urease Inhibition |

| 5a | Unsubstituted | 4.94 ± 2.7 |

| 5c | 4-methyl | 4.00 ± 2.4 |

| 5g | 5-chloro | 3.80 ± 1.9 |

| 5h | 5-bromo | 3.98 ± 2.2 |

| 5i | 5-nitro | 3.90 ± 2.7 |

| Thiourea (Standard) | - | 22.31 ± 0.03 |

Data sourced from a study on morpholine-thiophene hybrid thiosemicarbazones. nih.gov

The development of novel insecticides through analog design is another promising area. By modifying the substituents on the thiomorpholine ring and connecting it to other pharmacophores, it may be possible to create compounds with high affinity and selectivity for insect acetylcholinesterase. SAR studies would be instrumental in identifying the optimal structural features for potent insecticidal activity while minimizing off-target effects. e3s-conferences.org

Future Directions and Research Challenges for 4 Acetylthiomorpholine 3 Carbothioamide

Development of Green and Sustainable Synthetic Routes

Currently, there is a lack of established "green" synthetic routes specifically for 4-Acetylthiomorpholine-3-carbothioamide in publicly available scientific literature. Future research in this area would likely focus on the principles of green chemistry to develop more environmentally benign and efficient synthesis methods.

Potential Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of synthesizing the thiomorpholine (B91149) core or other key precursors from renewable biological sources.

Catalytic Methods: Exploring the use of non-toxic, reusable catalysts to replace stoichiometric reagents, which are often a source of significant waste.

Alternative Solvents: Identifying and utilizing greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.

A comparative table of hypothetical synthetic routes could be envisioned as follows:

| Metric | Traditional Route (Hypothetical) | Potential Green Route (Hypothetical) |

| Solvent | Chlorinated Solvents | Water or Ethanol (B145695) |

| Catalyst | Strong Acid/Base (consumed) | Reusable Solid Acid Catalyst |

| Atom Economy | Low to Moderate | High |

| Energy Input | High-Temperature Reflux | Microwave or Ultrasound-Assisted Synthesis |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The development of advanced spectroscopic probes for real-time monitoring of the synthesis of this compound is another area ripe for exploration. Such process analytical technology (PAT) would enable better control over reaction parameters, leading to improved yield, purity, and safety.

Potential Spectroscopic Techniques to be Investigated:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands.

Raman Spectroscopy: A complementary technique to FTIR, particularly useful for reactions in aqueous media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR could provide detailed structural information in real-time.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) to the design and development of this compound and its derivatives is a forward-looking research direction.

Potential Applications of AI and ML:

Predictive Modeling: ML algorithms could be trained on datasets of similar compounds to predict the biological activity, toxicity, and physicochemical properties of novel derivatives of this compound.

De Novo Design: Generative AI models could design new molecules with optimized properties based on a set of desired parameters.

Synthesis Prediction: AI tools could retrospectively analyze the structure of this compound to propose novel and efficient synthetic routes.

Elucidation of Broader Biological and Materials Science Applications

The potential applications of this compound in biology and materials science are currently unknown. Future research should focus on systematic screening and characterization to uncover any useful properties.

Potential Areas for Investigation:

Biological Screening: High-throughput screening against a wide range of biological targets (e.g., enzymes, receptors) could reveal potential therapeutic applications.

Antimicrobial Activity: The sulfur and nitrogen-containing heterocycle is a common motif in antimicrobial compounds, suggesting this as a primary area for investigation.

Materials Science: The compound could be explored as a ligand for metal complexes, a building block for polymers, or a corrosion inhibitor, among other potential materials science applications.

Addressing Scalability and Cost-Effectiveness in Synthesis

For any potential application of this compound to be viable, its synthesis must be scalable and cost-effective. Research in this area would focus on translating a laboratory-scale synthesis to a pilot or industrial scale.

Key Challenges to Address:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, concentration, etc.) to maximize yield and minimize reaction time on a large scale.

Raw Material Sourcing: Ensuring a stable and affordable supply of starting materials.

Purification Methods: Developing efficient and economical purification techniques suitable for large quantities of the compound.

Safety Assessment: Conducting a thorough hazard analysis of the scaled-up process.

A hypothetical cost analysis for different production scales could be structured as follows:

| Scale | Starting Material Cost (per gram) | Solvent and Reagent Cost (per gram) | Energy and Labor Cost (per gram) | Total Estimated Cost (per gram) |

| Lab Scale (1-10 g) | High | High | High | High |

| Pilot Scale (1-10 kg) | Moderate | Moderate | Moderate | Moderate |

| Industrial Scale (>100 kg) | Low | Low | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.